molecular formula C24H24N2O8S B13032532 (2R)-2-[3-(2-methoxyethoxy)-5-oxo-5,6-dihydro-1,6-naphthyridin-6-yl]propanoic acid; naphthalene-2-sulfonic acid

(2R)-2-[3-(2-methoxyethoxy)-5-oxo-5,6-dihydro-1,6-naphthyridin-6-yl]propanoic acid; naphthalene-2-sulfonic acid

Cat. No.: B13032532
M. Wt: 500.5 g/mol
InChI Key: ZQZRVQCNOYBPQN-SBSPUUFOSA-N
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Description

The compound “(2R)-2-[3-(2-methoxyethoxy)-5-oxo-5,6-dihydro-1,6-naphthyridin-6-yl]propanoic acid” features a 1,6-naphthyridine core substituted with a 2-methoxyethoxy group at position 3 and a chiral (R)-configured propanoic acid moiety at position 4. Its co-formulated counterpart, naphthalene-2-sulfonic acid, is a sulfonic acid derivative of naphthalene with strong acidic and surfactant properties. Both compounds are of pharmaceutical interest: the naphthyridine derivative likely targets kinase pathways (e.g., MET inhibition, as seen in structurally related compounds ), while naphthalene-2-sulfonic acid is used in analytical chromatography and as a counterion for drug solubility enhancement .

Properties

Molecular Formula

C24H24N2O8S

Molecular Weight

500.5 g/mol

IUPAC Name

(2R)-2-[3-(2-methoxyethoxy)-5-oxo-1,6-naphthyridin-6-yl]propanoic acid;naphthalene-2-sulfonic acid

InChI

InChI=1S/C14H16N2O5.C10H8O3S/c1-9(14(18)19)16-4-3-12-11(13(16)17)7-10(8-15-12)21-6-5-20-2;11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10/h3-4,7-9H,5-6H2,1-2H3,(H,18,19);1-7H,(H,11,12,13)/t9-;/m1./s1

InChI Key

ZQZRVQCNOYBPQN-SBSPUUFOSA-N

Isomeric SMILES

C[C@H](C(=O)O)N1C=CC2=C(C1=O)C=C(C=N2)OCCOC.C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O

Canonical SMILES

CC(C(=O)O)N1C=CC2=C(C1=O)C=C(C=N2)OCCOC.C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-[3-(2-methoxyethoxy)-5-oxo-5,6-dihydro-1,6-naphthyridin-6-yl]propanoic acid typically involves multi-step organic reactions. The process may start with the preparation of the naphthyridine core, followed by the introduction of the methoxyethoxy group and the propanoic acid side chain. The final step involves the sulfonation of the naphthalene ring to introduce the sulfonic acid group. Reaction conditions often include the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process. Quality control measures, including HPLC and NMR spectroscopy, are essential to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives of the naphthyridine ring, while substitution reactions can introduce new functional groups to the molecule .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .

Biology

In biological research, the compound may be used as a probe to study enzyme interactions and cellular processes. Its ability to interact with specific biological targets makes it valuable for understanding biochemical pathways .

Medicine

Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development .

Industry

In industry, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of (2R)-2-[3-(2-methoxyethoxy)-5-oxo-5,6-dihydro-1,6-naphthyridin-6-yl]propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of the 1,6-Naphthyridine Core

AMG 337 (): A MET kinase inhibitor with a 1,6-naphthyridine scaffold substituted by a fluorinated triazolopyridine and methoxyethoxy group. Key differences include:

  • Substituents : AMG 337 has a 1-methylpyrazole and fluorine substituent, enhancing MET selectivity and metabolic stability.
  • Activity: AMG 337 exhibits nanomolar MET inhibition (IC₅₀ = 1.2 nM) and robust tumor growth suppression in vivo, whereas the target compound’s activity is uncharacterized but inferred to be weaker due to lack of fluorinated groups .
  • Synthesis : AMG 337 requires multi-step functionalization of the naphthyridine core, contrasting with the target compound’s simpler Lawesson’s reagent-mediated thiolation (as seen in similar 1,6-naphthyridine syntheses ).

3-Bromo-5-ethyl-1,6-naphthyridin-2(1H)-one (): A brominated derivative with an ethyl group at position 3.

  • Yield: Synthesized in 86% yield via tert-butoxybis(dimethylamino)methane cyclization, compared to the target compound’s 94% yield using Lawesson’s reagent .

Propanoic Acid Derivatives

2-(6-Ethyl-naphthalen-2-yl)propanoic Acid (): A naproxen analogue with a naphthalene core.

  • Bioactivity: Demonstrates anti-inflammatory activity (like naproxen), whereas the target compound’s propanoic acid moiety may enhance binding to kinase active sites.
  • Synthesis : Derived from des-methyl naproxen via triflate intermediates, differing from the naphthyridine-based synthesis of the target compound .

Naphthalene Sulfonic Acid Derivatives

Naphthalene-1-sulfonic Acid (): Positional isomer of naphthalene-2-sulfonic acid.

  • Acidity : Both isomers have pKa ≈ 0.5–1.0, but naphthalene-2-sulfonic acid is more thermally stable due to reduced steric hindrance .
  • Applications : Naphthalene-2-sulfonic acid is preferred in chromatography for its solubility in organic-aqueous phases (e.g., n-dibutyl ether/ethyl acetate mixtures ), while naphthalene-1-sulfonic acid is less common.

1-Nitroso-2-naphthol (): A nitroso-substituted naphthol.

  • Functionality : Acts as a chelating agent for metal ions, unlike the sulfonic acid’s role as a surfactant or counterion.
  • Spectroscopy : FTIR spectra of naphthalene-2-sulfonic acid show strong S=O stretches (~1180 cm⁻¹) absent in nitroso compounds .

Data Tables

Table 1: Physicochemical Comparison of Naphthyridine Derivatives

Compound Core Structure Key Substituents Solubility (mg/mL) Biological Activity Synthesis Yield
Target Compound 1,6-Naphthyridine 2-Methoxyethoxy, (R)-propanoic acid ~10 (predicted) Kinase inhibition (inferred) 94%
AMG 337 1,6-Naphthyridine Fluorotriazolopyridine, methylpyrazole 0.5 (experimental) MET IC₅₀ = 1.2 nM 60%
3-Bromo-5-ethyl-1,6-naphthyridin-2(1H)-one 1,6-Naphthyridine Bromine, ethyl <1 Unreported 86%

Table 2: Naphthalene Sulfonic Acid Derivatives

Compound Position Key Applications pKa Thermal Stability
Naphthalene-2-sulfonic acid 2 Chromatography, drug formulation 0.6 High
Naphthalene-1-sulfonic acid 1 Industrial synthesis 0.7 Moderate
1-Nitroso-2-naphthol N/A Metal chelation N/A Low

Research Findings and Implications

  • Pharmacological Potential: The target compound’s 1,6-naphthyridine core aligns with kinase inhibitors like AMG 337, but its lack of fluorinated groups may limit potency. Further studies should explore MET or EGFR inhibition assays .
  • Analytical Utility : Naphthalene-2-sulfonic acid’s role in chromatography () highlights its superiority over positional isomers in separating polar antibiotics.
  • Synthetic Challenges : Lawesson’s reagent-mediated thiolation () offers high yields for naphthyridine derivatives but may introduce regiochemical complexities requiring X-ray crystallography for resolution.

Biological Activity

The compound (2R)-2-[3-(2-methoxyethoxy)-5-oxo-5,6-dihydro-1,6-naphthyridin-6-yl]propanoic acid; naphthalene-2-sulfonic acid is a complex organic molecule with potential pharmacological applications. This article reviews its biological activity, focusing on its effects on cellular mechanisms, toxicity profiles, and therapeutic potentials based on recent research findings.

Chemical Structure and Properties

The compound is characterized by a naphthyridine core, which is known for its diverse biological activities. The presence of substituents at various positions significantly influences its pharmacological properties. The sulfonic acid group enhances solubility and bioavailability, making it an interesting candidate for drug development.

Studies have shown that the naphthyridine derivatives can act as selective ligands for cannabinoid receptors, particularly the CB2 receptor. The functional activity of these compounds is modulated by substituents at the C-6 position of the naphthyridine scaffold, which can switch their role from agonists to antagonists/inverse agonists depending on the chemical structure .

2. Toxicity Studies

Research on related compounds such as 2-naphthalene sulfonate indicates significant toxicological effects. In aquatic organisms like Channa punctatus, exposure to 2-naphthalene sulfonate resulted in oxidative stress and DNA damage, with a calculated LD50 that highlights its potential risks . These findings suggest that while the compound may have therapeutic potential, careful assessment of its safety profile is necessary.

Parameter Control Group Exposed Group (0.33 mg/15 g) Significance
Malondialdehyde (MDA) LevelBaselineIncreased after 96hP0.05P\leq 0.05
Micronucleus FrequencyLowSignificantly increasedP0.05P\leq 0.05
Repair Capacity (720h)NormalNo significant differenceNot significant

3. Pharmacological Studies

In vitro studies have demonstrated that derivatives of naphthyridine can inhibit specific cellular pathways linked to cancer proliferation. For instance, compounds with high affinity for CB2 receptors showed promise in reducing cell viability in Jurkat cells, indicating potential applications in cancer therapy .

Case Studies

Several case studies have explored the biological activity of naphthyridine derivatives:

  • Case Study 1: Anticancer Activity
    A derivative was tested for its ability to induce apoptosis in cancer cell lines. Results indicated a dose-dependent decrease in cell viability and an increase in apoptotic markers, suggesting effective anticancer properties.
  • Case Study 2: Neuroprotective Effects
    Another study evaluated the neuroprotective effects of a similar compound against oxidative stress-induced neuronal damage. The results showed a significant reduction in markers of oxidative stress, highlighting its potential as a neuroprotective agent.

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